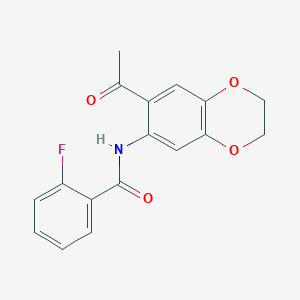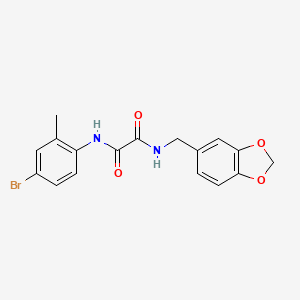![molecular formula C17H16ClN3O3 B4386393 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide](/img/structure/B4386393.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It was first discovered by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide is a selective CB2 agonist, which means that it binds to and activates CB2 receptors in the body. CB2 receptors are mainly found in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and activating the release of anti-inflammatory cytokines. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide has several advantages for lab experiments. It is a highly selective CB2 agonist, which means that it has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, it has a short half-life in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its effects on intracellular signaling pathways. Additionally, the development of more potent and selective CB2 agonists could lead to the development of new therapies for various diseases.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, cancer, and neurodegenerative disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11(2)21(17(22)14-4-3-9-23-14)10-15-19-16(20-24-15)12-5-7-13(18)8-6-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKMTWLPFOPWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)
![1-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B4386321.png)
![{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4386331.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4386332.png)


![1,2,3,4-tetrafluoro-7,8,9,10-tetrahydro-12H-benzimidazo[1,2-b][1,2]benzoxazin-12-one](/img/structure/B4386359.png)
![4-benzyl-1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4386360.png)

![N-allyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4386366.png)
![9-(4-butylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4386379.png)
![N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4386383.png)
![N-[2-methoxy-5-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4386385.png)
![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4386394.png)